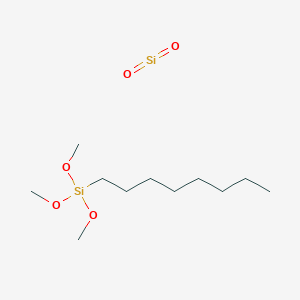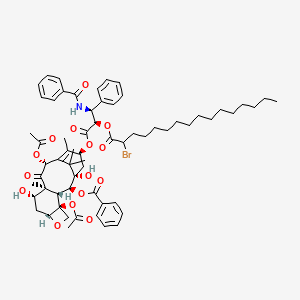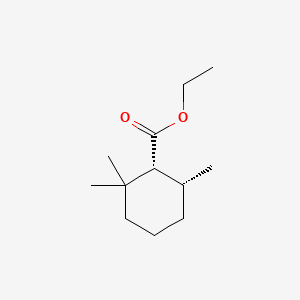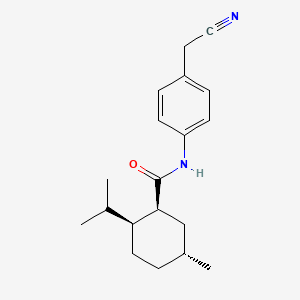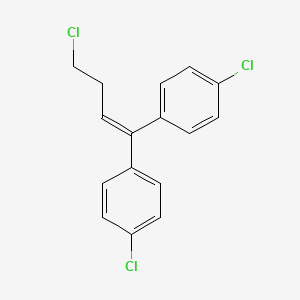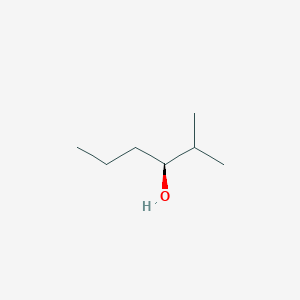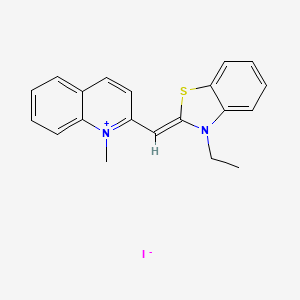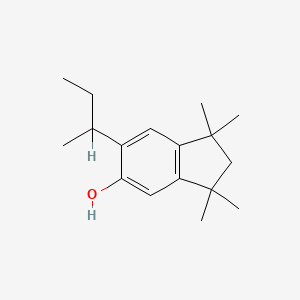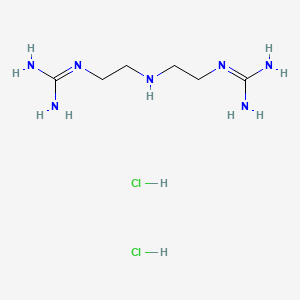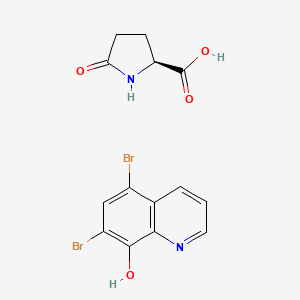
Einecs 299-162-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is derived from renewable resources, making it an environmentally friendly alternative in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-furandicarboxylic acid can be synthesized through several methods, including the oxidation of 5-hydroxymethylfurfural (HMF). The oxidation process typically involves the use of catalysts such as gold, platinum, or palladium under mild conditions. Another method involves the catalytic dehydration of hexose sugars, which are abundant in biomass .
Industrial Production Methods
Industrial production of 2,5-furandicarboxylic acid primarily focuses on the catalytic oxidation of HMF. This process is scalable and can be integrated into existing chemical production infrastructures. The use of renewable feedstocks, such as agricultural waste, further enhances the sustainability of this production method .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-furandicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of HMF to 2,5-furandicarboxylic acid.
Esterification: Reaction with alcohols to form esters, which are useful in polymer production.
Polymerization: Formation of polyesters and polyamides through reactions with diols and diamines.
Common Reagents and Conditions
Oxidation: Catalysts such as gold, platinum, or palladium; mild temperatures and pressures.
Esterification: Alcohols (e.g., methanol, ethanol); acid catalysts (e.g., sulfuric acid).
Polymerization: Diols (e.g., ethylene glycol); diamines (e.g., hexamethylenediamine); high temperatures and pressures.
Major Products
Polyesters: Used in the production of biodegradable plastics.
Polyamides: Utilized in the manufacture of high-performance fibers and resins.
Wissenschaftliche Forschungsanwendungen
2,5-furandicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: As a monomer in the synthesis of biodegradable polymers.
Biology: Potential use in drug delivery systems due to its biocompatibility.
Medicine: Exploration as a building block for pharmaceuticals.
Industry: Replacement for petroleum-derived chemicals in the production of plastics and resins.
Wirkmechanismus
The mechanism by which 2,5-furandicarboxylic acid exerts its effects is primarily through its ability to form stable polymers. The molecular targets include hydroxyl and amine groups, which react with the carboxylic acid groups of 2,5-furandicarboxylic acid to form ester and amide linkages. These reactions are facilitated by catalysts and occur under specific conditions of temperature and pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic Acid: A petroleum-derived compound used in polyester production.
Isophthalic Acid: Another petroleum-derived compound with similar applications.
Uniqueness
2,5-furandicarboxylic acid stands out due to its renewable origin and potential to reduce reliance on fossil fuels. Its ability to form biodegradable polymers makes it a more sustainable option compared to its petroleum-derived counterparts .
Eigenschaften
CAS-Nummer |
93857-29-5 |
|---|---|
Molekularformel |
C14H12Br2N2O4 |
Molekulargewicht |
432.06 g/mol |
IUPAC-Name |
5,7-dibromoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H5Br2NO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
DRZJRTZZIKMYSU-HVDRVSQOSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


